(2R)-2-[[(2R)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R)-CPI-1612 is the inactive isomer of CPI-1612, a highly potent, orally active inhibitor of EP300/CBP histone acetyltransferase. This compound is primarily used as an experimental control in scientific research. CPI-1612 has shown significant anticancer activity by inhibiting the EP300 histone acetyltransferase with an IC50 value of 8.1 nanomolar .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-CPI-1612 involves the replacement of the indole scaffold with an aminopyridine scaffold, which enhances its potency, solubility, and bioavailability . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of (R,R)-CPI-1612 is typically carried out under controlled conditions to ensure high purity and yield. The compound is synthesized in solid form, with a molecular weight of 450.53 grams per mole and a formula of C27H26N6O .
Chemical Reactions Analysis
Types of Reactions: (R,R)-CPI-1612 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where functional groups are replaced with other groups to study the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
(R,R)-CPI-1612 is widely used in scientific research due to its role as an experimental control. Its applications include:
Chemistry: Used to study the inhibition of histone acetyltransferase and its effects on gene expression.
Biology: Employed in experiments to understand the role of EP300/CBP in cellular processes.
Medicine: Investigated for its potential anticancer properties and its ability to inhibit tumor growth.
Industry: Utilized in the development of new therapeutic agents targeting histone acetyltransferase
Mechanism of Action
(R,R)-CPI-1612 exerts its effects by inhibiting the EP300/CBP histone acetyltransferase. This inhibition prevents the acetylation of histone proteins, leading to changes in gene expression. The molecular targets include the EP300 and CBP proteins, which are involved in various cellular pathways related to cancer progression .
Comparison with Similar Compounds
CPI-1612: The active isomer with potent anticancer activity.
(S,S)-CPI-1612: Another isomer used for comparative studies.
Uniqueness: (R,R)-CPI-1612 is unique due to its inactivity, making it an ideal control compound in experiments. This allows researchers to differentiate the specific effects of the active isomer CPI-1612 from non-specific effects .
Properties
Molecular Formula |
C27H26N6O |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C27H26N6O/c1-19(21-10-8-20(14-28)9-11-21)15-30-26(22-6-4-3-5-7-22)27(34)32-25-13-12-23(16-29-25)24-17-31-33(2)18-24/h3-13,16-19,26,30H,15H2,1-2H3,(H,29,32,34)/t19-,26+/m0/s1 |
InChI Key |
SEDFZSHSBUXKAC-AFMDSPMNSA-N |
Isomeric SMILES |
C[C@@H](CN[C@H](C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)C)C4=CC=C(C=C4)C#N |
Canonical SMILES |
CC(CNC(C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)C)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.